![molecular formula C14H17N3O3 B601231 (2S,5R)-6-(苯甲氧基)-7-氧代-1,6-二氮杂双环[3.2.1]辛烷-2-甲酰胺 CAS No. 1192651-49-2](/img/structure/B601231.png)

(2S,5R)-6-(苯甲氧基)-7-氧代-1,6-二氮杂双环[3.2.1]辛烷-2-甲酰胺

描述

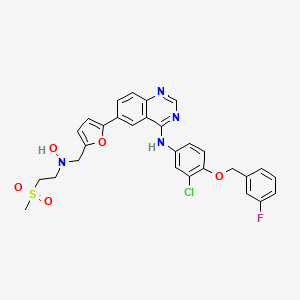

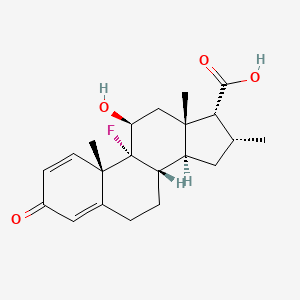

The compound “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” belongs to a class of compounds known as azabicyclo octanes . These compounds are characterized by a nitrogen atom incorporated into a bicyclic octane structure . They are often used in the synthesis of various biologically active compounds, including tropane alkaloids .

Synthesis Analysis

The synthesis of azabicyclo octanes often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the azabicyclo octane architecture .Molecular Structure Analysis

The molecular structure of azabicyclo octanes is characterized by a three-ring structure with a nitrogen atom incorporated into one of the rings . The exact structure of “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” would depend on the specific arrangement of the atoms and the stereochemistry at the chiral centers.Chemical Reactions Analysis

Azabicyclo octanes can participate in various chemical reactions. For example, they can act as intermediates in the synthesis of biologically active compounds . The specific reactions that “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” would depend on its exact molecular structure. In general, azabicyclo octanes are characterized by their three-ring structure and the presence of a nitrogen atom .科学研究应用

Comprehensive Analysis of Avibactam Impurity 6 Applications

Avibactam Impurity 6, with its chemical name “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide”, is a compound of interest in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study:

Enhancement of β-Lactam Antibiotics: Avibactam Impurity 6 is structurally related to Avibactam, a non-β-lactam β-lactamase inhibitor. It has been studied for its potential to enhance the efficacy of β-lactam antibiotics against resistant bacteria . This application is crucial in the development of new antibiotic therapies, especially for treating infections caused by multi-drug-resistant organisms.

Impurity Profiling in Drug Development: The compound serves as an impurity standard in the impurity profiling of novel β-lactam enhancers like Zidebactam . Such profiling is essential for ensuring the purity and safety of pharmaceuticals during the drug development process.

Stability Studies in Antibiotic Formulations: Avibactam Impurity 6 can be used in stability studies to understand the degradation pathways and shelf-life of antibiotic formulations, such as the combination of ceftazidime/avibactam . These studies are vital for developing stable and effective antibiotic treatments for outpatient settings.

Analytical Method Development: Researchers utilize Avibactam Impurity 6 to develop and validate analytical methods for detecting and quantifying impurities in drug substances and products . This is important for quality control and to comply with regulatory standards.

Understanding β-Lactamase Inhibition Mechanisms: The compound is used in mechanistic studies to understand how β-lactamase inhibitors work. By studying impurities like Avibactam Impurity 6, scientists can gain insights into the inhibition mechanisms and design more effective inhibitors .

Synthesis of β-Lactamase Inhibitors: Avibactam Impurity 6 is also relevant in the synthesis of new β-lactamase inhibitors. Its structure provides a basis for synthesizing analogs that could potentially serve as novel inhibitors .

Pharmacology and Toxicology Research: In pharmacology and toxicology, Avibactam Impurity 6 can be used as a reference compound to assess the pharmacokinetic properties and toxicity profiles of related substances .

Antimicrobial Resistance Studies: Lastly, the compound plays a role in antimicrobial resistance research. By studying impurities and their effects on bacterial enzymes, researchers can better understand resistance mechanisms and develop strategies to combat them .

作用机制

Target of Action

Avibactam Impurity 6, also known as Avibactam, primarily targets bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .

Mode of Action

Avibactam is a non-β-lactam β-lactamase inhibitor . It inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism . By blocking these enzymes, Avibactam restores the activity of aztreonam against aztreonam-resistant bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Avibactam is the peptidoglycan biosynthesis pathway . Avibactam inhibits the production of crucial cell wall precursors, which may inflict damages on bacterial DNA .

Pharmacokinetics

Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The result of Avibactam’s action is the restoration of the activity of aztreonam against aztreonam-resistant bacteria . By inhibiting the production of crucial cell wall precursors, the combination may inflict damages on bacterial DNA .

未来方向

属性

IUPAC Name |

(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTSWLKLRKLRHK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601137941 | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192651-49-2 | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192651-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)